molecular formula C12H12N2O4S B2775160 3-(4-Methyl-thiazol-2-ylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1005263-26-2

3-(4-Methyl-thiazol-2-ylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B2775160
CAS RN: 1005263-26-2
M. Wt: 280.3
InChI Key: WJRPHTSFHUPAIQ-UHFFFAOYSA-N
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Description

3-(4-Methyl-thiazol-2-ylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O4S and its molecular weight is 280.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

3-(4-Methyl-thiazol-2-ylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and related compounds have been synthesized and characterized, providing insights into their structure and reactivity. For instance, Guideri and Ponticelli (2012) isolated and characterized methyl and benzyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates, observing both endo and exo-isomers. These compounds, under certain conditions, could undergo ring opening to yield thiosulfonates or methyl sulfides (Guideri & Ponticelli, 2012).

Novel Derivatives and Their Applications

Research has also focused on creating novel derivatives of these compounds for various applications. Blau et al. (2008) reported the synthesis and NMR characterization of new cephalosporin derivatives, indicating potential use as drug carriers (Blau et al., 2008). Additionally, the synthesis of chiral pyrrolo[1,2-c]thiazoles through intramolecular dipolar cycloaddition of münchnones showcases the versatility of these compounds in creating heterocyclic derivatives with potential pharmacological applications (Pinho e Melo et al., 2002).

Biological Activity

The biological activity of N-substituted amides of related bicyclic compounds has been explored, demonstrating their potential in microbiological and pharmacological contexts. Pachuta-Stec et al. (2012) prepared N-substituted amides of endo-3-(3-methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and screened them for biological activity, revealing their applicability in medical and biological research (Pachuta-Stec et al., 2012).

properties

IUPAC Name

3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-5-4-19-12(13-5)14-10(15)8-6-2-3-7(18-6)9(8)11(16)17/h2-4,6-9H,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRPHTSFHUPAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2C3C=CC(C2C(=O)O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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